molecular formula C13H17BrO4 B7727688 methyl (2E)-[7-(bromomethyl)-4,7-dimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene](hydroxy)ethanoate

methyl (2E)-[7-(bromomethyl)-4,7-dimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene](hydroxy)ethanoate

Cat. No.: B7727688
M. Wt: 317.17 g/mol
InChI Key: VWPNDMWKMFEUNP-CMDGGOBGSA-N
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Description

Methyl (2E)-7-(bromomethyl)-4,7-dimethyl-3-oxobicyclo[2.2.1]hept-2-ylideneethanoate is a complex organic compound with the molecular formula C₁₃H₁₇BrO₄ This compound is characterized by its unique bicyclic structure, which includes a bromomethyl group and a hydroxyethanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-7-(bromomethyl)-4,7-dimethyl-3-oxobicyclo[2.2.1]hept-2-ylideneethanoate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by esterification. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-7-(bromomethyl)-4,7-dimethyl-3-oxobicyclo[2.2.1]hept-2-ylideneethanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromomethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often include specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl (2E)-7-(bromomethyl)-4,7-dimethyl-3-oxobicyclo[2.2.1]hept-2-ylideneethanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2E)-7-(bromomethyl)-4,7-dimethyl-3-oxobicyclo[2.2.1]hept-2-ylideneethanoate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect various biochemical pathways and processes, making it useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2E)-7-(bromomethyl)-4,7-dimethyl-3-oxobicyclo[2.2.1]hept-2-ylideneethanoate is unique due to its bromomethyl group, which provides distinct reactivity compared to its chloro- and iodo- counterparts. This uniqueness makes it valuable in specific chemical reactions and applications where bromine’s properties are advantageous.

Properties

IUPAC Name

methyl (2E)-2-[7-(bromomethyl)-4,7-dimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene]-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO4/c1-12-5-4-7(13(12,2)6-14)8(10(12)16)9(15)11(17)18-3/h7,15H,4-6H2,1-3H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPNDMWKMFEUNP-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1(C)CBr)C(=C(C(=O)OC)O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCC(C1(C)CBr)/C(=C(/C(=O)OC)\O)/C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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